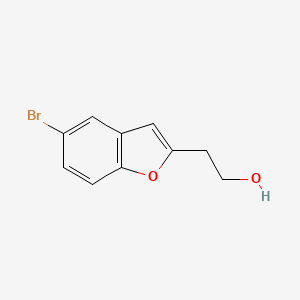2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol
CAS No.: 460748-15-6
Cat. No.: VC8274587
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 460748-15-6 |
|---|---|
| Molecular Formula | C10H9BrO2 |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 2-(5-bromo-1-benzofuran-2-yl)ethanol |
| Standard InChI | InChI=1S/C10H9BrO2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2 |
| Standard InChI Key | CBURFCSPYDRJQA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C=C(O2)CCO |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)CCO |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s benzofuran scaffold consists of a fused benzene and furan ring system, with a bromine atom at the 5-position and an ethanol moiety at the 2-position. The InChIKey CBURFCSPYDRJQA-UHFFFAOYSA-N confirms its unique stereochemical identity . The ethyl alcohol side chain introduces polarity, while the bromine substituent enhances lipophilicity, potentially influencing bioavailability and metabolic stability.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.09 g/mol |
| SMILES | C1=CC2=C(C=C1Br)C=C(O2)CCO |
| InChIKey | CBURFCSPYDRJQA-UHFFFAOYSA-N |
Predicted Physicochemical Behavior
Collision cross section (CCS) data, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. The [M+H]+ adduct exhibits a CCS of 144.6 Ų, comparable to structurally similar benzofuran derivatives . These values are critical for mass spectrometry-based identification in complex matrices.
Table 2: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 240.98587 | 144.6 |
| [M+Na]+ | 262.96781 | 149.1 |
| [M-H]- | 238.97131 | 146.4 |
Synthetic Pathways and Reaction Mechanisms
Precursor Utilization
The synthesis of 2-(5-bromo-1-benzofuran-2-yl)ethan-1-ol is inferred from methods used for analogous compounds. A plausible route involves the reduction of 5-bromo-2-acetylbenzofuran, a known intermediate in the synthesis of chalcone derivatives . For example, sodium borohydride (NaBH₄) in ethanol could reduce the acetyl group (-COCH₃) to a hydroxymethyl (-CH₂OH) moiety.
Hypothetical Reaction Scheme:
Industrial Scalability
While industrial-scale production methods remain undocumented, batch synthesis under inert atmospheres using catalytic hydrogenation or borohydride reduction is feasible. Purification via column chromatography or recrystallization would ensure high purity, critical for pharmacological applications.
Applications in Medicinal Chemistry
Intermediate for Heterocyclic Synthesis
The compound’s ethanol moiety serves as a versatile handle for further functionalization. For example, reaction with hydroxylamine hydrochloride could yield isoxazoline derivatives, as demonstrated in the synthesis of 3-(5-bromo-1-benzofuran-2-yl)-5-(substituted phenyl)-4,5-dihydroisoxazole . Similarly, coupling with amines might generate aminoethyl ethers, as seen in the derivative 2-(2-{[1-(5-bromo-1-benzofuran-2-yl)ethyl]amino}ethoxy)ethan-1-ol .
Drug Discovery and Development
Benzofuran cores are prevalent in FDA-approved drugs (e.g., Amiodarone, Dronedarone). The bromine substituent in this compound could be exploited to modulate target binding affinity, particularly in kinase or G-protein-coupled receptor (GPCR) inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume